

Application Notes and Protocols: Z-AA-R110-Peg Solution Preparation

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Compound of Interest

Compound Name: Z-AA-R110-Peg

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-AA-R110-Peg is a sensitive fluorogenic substrate designed for the detection of elastase activity. The full chemical name is typically represented as (N-CBZ-L-alanyl-L-alanine)₂-Rhodamine 110, which may include a polyethylene glycol (PEG) modification to improve solubility or other properties. The substrate itself is non-fluorescent. Upon enzymatic cleavage by elastase, it is converted first into a fluorescent monoamide and subsequently into the highly fluorescent Rhodamine 110 (R110)[1][2]. This increase in fluorescence provides a direct measure of enzymatic activity and can be monitored using a fluorescence microplate reader or fluorometer.

The spectral properties of the cleavage product, Rhodamine 110, are characterized by an excitation maximum around 496-498 nm and an emission maximum around 520-525 nm[1][3][4]. These application notes provide a detailed protocol for the preparation of stock and working solutions of **Z-AA-R110-Peg** for use in elastase activity assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Z-AA-R110-Peg** and its fluorescent product.

Parameter	Value	Source
Substrate Name	Z-AA-R110-Peg ((N-CBZ-L-alanyl-L-alanine) ₂ -Rhodamine 110)	N/A
Target Enzyme	Elastase	[1][3]
Molecular Formula	C ₄₄ H ₄₈ N ₄ O ₁₂	N/A
Molecular Weight	824.87 g/mol	N/A
Recommended Solvent	Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)	[1]
Stock Solution Conc.	5-10 mM in DMSO or DMF	[1]
Excitation Wavelength (λ _{ex})	490-498 nm	[1][3]
Emission Wavelength (λ _{em})	520-525 nm	[1][3][4]

Experimental Protocols

This section provides a step-by-step guide for the preparation of **Z-AA-R110-Peg** solutions for use in enzymatic assays.

3.1. Materials Required

- **Z-AA-R110-Peg** solid substrate
- Anhydrous, high-quality Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5)[1]
- Microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile pipette tips

3.2. Preparation of Stock Solution (10 mM)

The following protocol describes the preparation of a 10 mM stock solution. This stock solution can be stored for future use.

- **Equilibrate:** Allow the vial containing the solid **Z-AA-R110-Peg** substrate to come to room temperature before opening to prevent moisture condensation.
- **Weighing:** Accurately weigh a specific amount of the substrate. For example, to prepare 100 μL of a 10 mM stock solution, you would need 0.825 mg of **Z-AA-R110-Peg** (MW: 824.87).
- **Dissolving:** Add the appropriate volume of anhydrous DMSO or DMF to the solid substrate to achieve a 10 mM concentration.
- **Mixing:** Vortex the solution thoroughly until the substrate is completely dissolved.
- **Storage:** Store the stock solution at -20°C , protected from light and moisture. For long-term storage, desiccated conditions are recommended[1].

3.3. Preparation of Working Solution

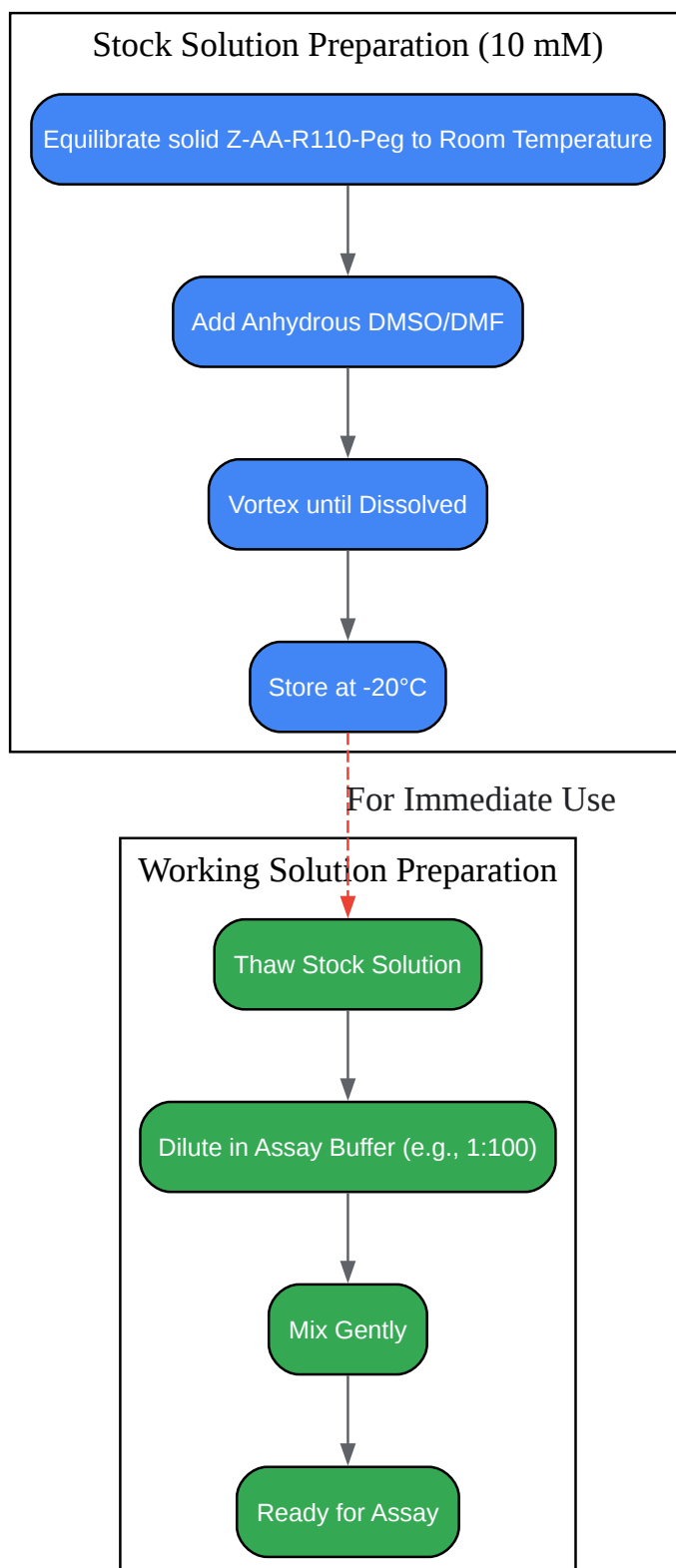
The stock solution must be diluted in an appropriate assay buffer to the final desired concentration just prior to performing the enzymatic assay[1]. A typical final concentration for such substrates is in the micromolar range. The following protocol describes a 1:100 dilution as an example.

- **Thaw Stock Solution:** On the day of the experiment, thaw the 10 mM stock solution at room temperature.
- **Determine Required Volume:** Calculate the volume of working solution needed for your experiment.
- **Dilution:** Dilute the stock solution 100-fold in the assay buffer (e.g., 10 mM Tris, pH 7.5). For example, to prepare 1 mL of a 100 μM working solution, add 10 μL of the 10 mM stock solution to 990 μL of assay buffer.
- **Mixing:** Gently mix the working solution. It is now ready for use in the elastase activity assay.

Diagrams

4.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing the **Z-AA-R110-Peg** working solution.

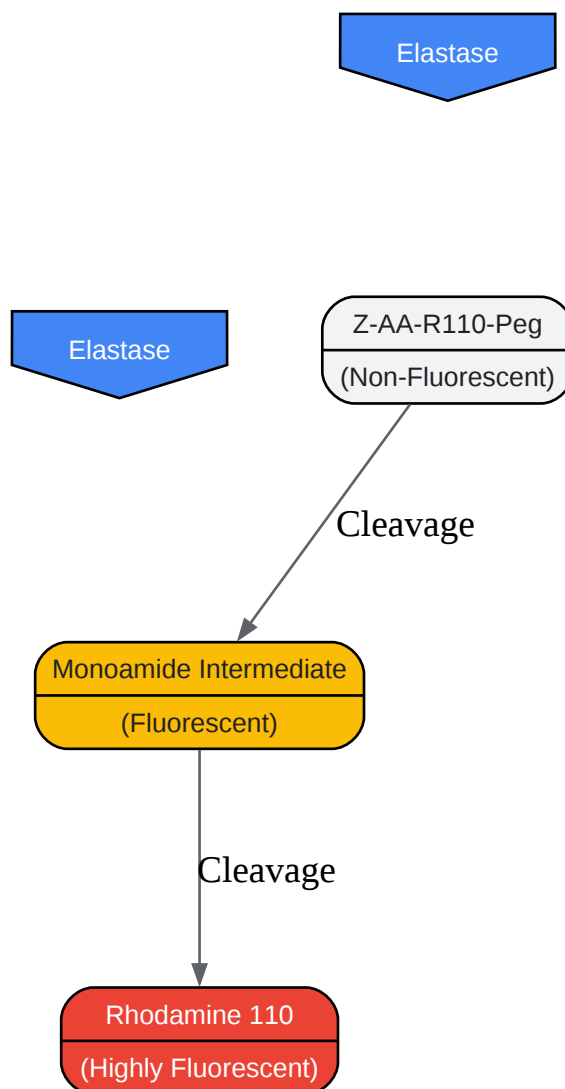


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Caption: Workflow for **Z-AA-R110-Peg** solution preparation.

4.2. Signaling Pathway: Enzymatic Reaction

This diagram illustrates the mechanism of fluorescence generation upon cleavage of the **Z-AA-R110-Peg** substrate by elastase.



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Caption: Enzymatic cleavage of **Z-AA-R110-Peg** by elastase.

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